N-Acetyl-(2R)-bornane-10,2-sultam
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(5R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9?,10-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECARJHVTMSYSJ-SQLBVSGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H]2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Development of Bornane Sultams As Chiral Auxiliaries
The use of chiral auxiliaries, temporary chiral groups that are incorporated into a substrate to direct a stereoselective reaction, became a fundamental strategy in asymmetric synthesis during the latter half of the 20th century. wikipedia.org Early examples of chiral auxiliaries were developed by chemists like E.J. Corey and B.M. Trost. wikipedia.org However, the quest for more robust, reliable, and highly stereodirecting auxiliaries continued.
A significant breakthrough came with the work of Wolfgang Oppolzer and his colleagues, who developed and popularized the use of camphor-derived sultams. wikipedia.org These compounds, often generically referred to as Oppolzer's sultams, are based on the naturally occurring chiral scaffold of camphor (B46023). wikipedia.org The synthesis of camphorsultam involves the reduction of a camphorsulfonylimine, a process that stereoselectively yields the exo isomer due to steric hindrance. wikipedia.org
The rigid, bicyclic structure of the bornane sultam core is a key feature. wikipedia.org This rigidity minimizes conformational ambiguity, leading to a more predictable and highly ordered transition state during chemical reactions. This, in turn, translates to high levels of diastereoselectivity. The sulfonamide nitrogen provides a convenient point of attachment for various acyl groups, allowing the auxiliary to be used in a wide array of transformations. wikipedia.org
Significance of N Acetyl 2r Bornane 10,2 Sultam Within the Chiral Auxiliary Landscape
Established Synthetic Pathways to (2R)-Bornane-10,2-sultam
The synthesis of the foundational chiral auxiliary, (2R)-bornane-10,2-sultam, is well-established, primarily originating from readily available camphor (B46023) derivatives. These methods provide enantiospecific access to this crucial molecule.
Classical Preparations from Camphor Derivatives
The most prevalent and historically significant method for preparing (2R)-bornane-10,2-sultam begins with (+)-camphor-10-sulfonic acid. This natural product serves as an inexpensive and enantiomerically pure starting material. The classical synthesis involves the conversion of the sulfonic acid to its corresponding sulfonyl chloride, typically using thionyl chloride or phosphorus pentachloride. The resulting camphor-10-sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide.
The key step in the classical route is the reductive cyclization of the intermediate, (+)-camphorsulfonylimine, which is formed from the sulfonamide. Early methods employed catalytic hydrogenation with Raney Nickel. However, a more modern and widely adopted approach utilizes a stereoselective reduction with lithium aluminium hydride (LiAlH4). This reduction proceeds with high diastereoselectivity, yielding the desired exo isomer due to the steric hindrance imposed by one of the methyl groups on the camphor skeleton.
Enantiospecific Access Routes
The classical pathway is inherently enantiospecific as it starts from an enantiopure natural product. The chirality at the C2 position of the camphor skeleton directs the stereochemical outcome of the subsequent reactions, ensuring the formation of the (2R)-bornane-10,2-sultam. The rigidity of the bicyclic system prevents racemization under standard reaction conditions. This reliable transfer of chirality is a critical feature that underpins the utility of bornane sultams as chiral auxiliaries in a vast array of asymmetric transformations.
N-Acylation Strategies for this compound
The nitrogen atom of the sultam ring provides a convenient handle for the introduction of various acyl groups, leading to a diverse range of N-acyl bornane sultam derivatives. These derivatives are the active chiral auxiliaries used in many stereoselective reactions.
Direct Acylation Procedures
The most straightforward method for the synthesis of this compound is the direct N-acylation of (2R)-bornane-10,2-sultam. This is typically achieved by treating the parent sultam with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct and facilitate the reaction.
To achieve this, the (2R)-bornane-10,2-sultam is first deprotonated with a strong base, such as n-butyllithium or sodium hydride, to form the corresponding sodium or lithium salt. This enhances the nucleophilicity of the nitrogen atom, allowing for a more efficient reaction with the acylating agent. For instance, the reaction of the lithium salt of (2R)-bornane-10,2-sultam with acetyl chloride in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures affords this compound in good yield.
A variety of other N-acyl derivatives can be prepared using similar procedures with different acyl chlorides or anhydrides. For example, N-crotonoyl-(2R)-bornane-10,2-sultam can be synthesized from crotonoyl chloride.
Table 1: Examples of Direct N-Acylation of (2R)-Bornane-10,2-sultam
| Acylating Agent | Base | Solvent | Product |
| Acetyl Chloride | n-Butyllithium | THF | This compound |
| Acetic Anhydride | Pyridine | Dichloromethane | This compound |
| Crotonoyl Chloride | Triethylamine | Dichloromethane | N-Crotonoyl-(2R)-bornane-10,2-sultam |
| Propanoyl Chloride | n-Butyllithium | THF | N-Propanoyl-(2R)-bornane-10,2-sultam |
Selective N-Functionalization
Beyond simple acylation, the nitrogen atom of the bornane sultam can be selectively functionalized in other ways. For instance, N-halo derivatives can be prepared, which can serve as precursors for other functionalities. The synthesis of N-acylsulfenamides from related sulfonamides has also been reported, suggesting the potential for similar transformations with bornane sultams to introduce sulfur-containing groups. nih.gov These alternative N-functionalization strategies expand the repertoire of chiral reagents available for asymmetric synthesis.
Synthesis of Key Precursors and Analogues
The versatility of the bornane sultam auxiliary has inspired the synthesis of its key precursors and various structural analogues designed to fine-tune steric and electronic properties.
The primary precursor for the classical synthesis of (2R)-bornane-10,2-sultam is (+)-camphorsulfonylimine. This imine is prepared by the dehydration of (+)-camphorsulfonamide, which is in turn synthesized from (+)-camphor-10-sulfonic acid. The dehydration is typically achieved by heating the sulfonamide with a dehydrating agent or by azeotropic removal of water.
Researchers have also explored the synthesis of analogues of bornane sultam to modify its reactivity and selectivity. One such example is (2R)-fenchane-8,2-sultam, derived from fenchone. The synthesis follows a similar strategy to that of the bornane sultam, involving sulfonation and subsequent reductive cyclization. Another interesting analogue is the six-membered ring (2R)-10a-homobornane-10a,2-sultam. The synthesis of this compound provides a scaffold with different geometric constraints compared to the parent five-membered sultam ring.
Table 2: Synthesis of Bornane Sultam Precursors and Analogues
| Compound Name | Starting Material | Key Transformation |
| (+)-Camphorsulfonylimine | (+)-Camphorsulfonamide | Dehydration |
| (2R)-Fenchane-8,2-sultam | (+)-Fenchone | Sulfonation, Reductive Cyclization |
| (2R)-10a-Homobornane-10a,2-sultam | Camphor derivative | Ring expansion, Cyclization |
Preparation of N-Glyoxyloyl Derivatives
The synthesis of N-glyoxyloyl-(2R)-bornane-10,2-sultam, a valuable chiral building block, has been efficiently achieved starting from (2R)-bornane-10,2-sultam. researchgate.netresearchgate.net A key step in this preparation involves the formation of a crystalline hemiacetal precursor. This intermediate is formed in a diastereomerically pure state, and its structure has been confirmed by X-ray analysis. researchgate.netresearchgate.net This method provides a reliable route to the target N-glyoxyloyl derivative, which serves as a highly effective chiral inducer in various asymmetric transformations, including Diels-Alder reactions and the synthesis of amino acids. researchgate.net
Synthesis of N-Crotonoyl Derivatives
N-crotonoyl derivatives of bornane sultam are pivotal intermediates, particularly in asymmetric Michael additions. The synthesis of N-crotonoyl-(2R)-bornane-10,2-sultam is readily accomplished through the reaction of the parent (2R)-bornane-10,2-sultam with crotonoyl chloride. This N-crotonoyl adduct serves as a powerful Michael acceptor. For instance, its reaction with Grignard reagents (such as n-butyl, n-pentyl, n-hexyl, and n-heptyl magnesium halides) in the presence of copper(I) iodide (CuI) at low temperatures leads to the formation of β-chiral alkanoic acids and alcohols after cleavage of the auxiliary. The reaction proceeds with high diastereoselectivity, and the resulting products can be obtained in high enantiomeric excess.
Preparation of Bis-Sultam Derivatives
The preparation of derivatives featuring two bornane-10,2-sultam units, often referred to as bis-sultams, is not extensively documented in the surveyed chemical literature. Such molecules, which could potentially be synthesized by reacting two equivalents of the sultam with a bifunctional linker like a dicarboxylic acid dichloride, are of interest as C2-symmetric chiral ligands for catalysis. However, specific and established methodologies for their synthesis are not widely reported.
Development of Other N-Substituted Bornane Sultams
Beyond the glyoxyloyl and crotonoyl adducts, a wide array of other N-substituted bornane sultams have been developed to expand their utility in asymmetric synthesis. These are typically prepared by reacting the lithium salt of the parent sultam with a corresponding acyl chloride or other electrophile. For example, N-propionyl and N-butanoyl derivatives are synthesized for use in asymmetric aldol reactions. lookchem.com The resulting N-acylsultams can be enolized and reacted with aldehydes to furnish diastereomerically pure syn-aldol products.
Another notable example is the synthesis of (+)-N-[2-(4-chlorophenyl)propanoyl]bornane-10,2-sultam. This is achieved by deprotonating (+)-N-[2-(4-chlorophenyl)-ethanoyl]bornane-10,2-sultam with n-butyllithium (n-BuLi) at low temperature, followed by alkylation with iodomethane. nih.gov This demonstrates the utility of the bornane sultam auxiliary in directing asymmetric alkylation reactions. Similarly, N-acryloyl derivatives, which act as dienophiles in asymmetric Diels-Alder reactions, are also commonly prepared. chemicalbook.com
The table below summarizes the characterization data for several representative N-substituted bornane sultams.
| Compound Name | Molecular Formula | Optical Rotation | Spectroscopic Data |
| N-Propionyl-(2R)-bornane-10,2-sultam | C₁₃H₂₁NO₃S | [α]₅₇₈ = -113.17° (c = 2.65) | IR (CCl₄): 2960, 1710, 1340, 1140 cm⁻¹¹H-NMR: 0.95 (s, 3H), 1.15 (s, 3H), 3.84 (dd, 1H)¹³C-NMR: 172.60, 65.20, 52.88, 48.43, 47.72, 44.61 ppm |
| N-Butanoyl-(2R)-bornane-10,2-sultam | C₁₄H₂₃NO₃S | [α]₅₇₈ = -99.9° (c = 0.84) | IR (CCl₄): 2980, 1710, 1340, 1140 cm⁻¹¹H-NMR: 0.93 (s, 3H), 1.13 (s, 3H), 3.87 (dd, 1H)¹³C-NMR: Not specified |
| (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam | C₁₉H₂₄ClNO₃S | Not specified | Crystal Structure: Six-membered ring in boat form, five-membered sultam ring in twist form. nih.gov |
Stereochemical Principles and Mechanistic Insights in N Acetyl 2r Bornane 10,2 Sultam Directed Reactions
Role of the Chiral Scaffold in Diastereofacial Selectivity
The efficacy of N-acyl bornane sultam derivatives as chiral auxiliaries is rooted in their rigid bicyclic structure, which effectively shields one of the two faces of the reactive N-acyl group. This steric blockade is the primary determinant of diastereofacial selectivity, forcing incoming reagents to approach from the less hindered direction.
Conformational Analysis of N-Acyl Bornane Sultam Derivatives
The predictable stereochemical outcome of reactions involving N-acyl bornane sultams is largely due to the well-defined conformational preferences of the N-acyl moiety. The rotation around the N-C(O) bond is restricted, leading to two primary planar conformations: s-cis and s-trans, referring to the relative orientation of the carbonyl oxygen and the C2 proton of the sultam ring.
In N-enoyl derivatives, the presence of a chelating Lewis acid can lock the conformation of the carbonyl group. Typically, the enoyl sultam adopts a conformation where the carbonyl group is directed away from the bulky C-10 methyl groups of the bornane skeleton to minimize steric hindrance. In Lewis acid-mediated reactions, the Lewis acid coordinates to both the carbonyl oxygen and the sulfonyl oxygen, creating a rigid, chelated intermediate. This chelation favors a specific conformation, often the s-cis conformation of the enoyl group, which in turn dictates the facial bias for the subsequent reaction.
The two primary conformations that dictate reactivity are:
Chelated Conformation: In the presence of a bidentate Lewis acid, a five-membered chelate ring can form between the carbonyl oxygen and one of the sulfonyl oxygens. This locks the N-acyl group into a rigid conformation, presenting a highly predictable stereochemical environment.
Non-Chelated Conformation: In the absence of a chelating agent, the conformation is primarily controlled by dipole minimization and steric avoidance. The carbonyl group orients itself to minimize dipolar repulsion with the sulfonyl group, typically in an anti-s-cis conformation relative to the sultam ring.
Steric and Electronic Influences on Reaction Stereochemistry
The high degree of stereocontrol exerted by the bornane-10,2-sultam auxiliary stems from a combination of steric and electronic factors. wikipedia.org
Steric Hindrance: The rigid camphor (B46023) backbone, particularly the C10-dimethyl group and the C7-protons, creates significant steric bulk. wikipedia.org This framework effectively shields one face of the N-acyl group. For instance, in reactions like Diels-Alder or aldol (B89426) additions, the electrophilic center of the acyl group is exposed on the side opposite to the C7 bridge, directing the nucleophilic attack to the Re face of the α-carbon. The sulfonyl group itself also contributes to this steric shielding.
Electronic Effects: The electron-withdrawing nature of the sulfonyl group influences the electronic properties of the N-acyl system. This electronic pull can affect the reactivity of the carbonyl group and the stability of the transition states. The lone pair on the nitrogen atom also plays a stereoelectronic role, influencing the conformational equilibrium of the N-acyl group. researchgate.net In certain conformations, hyperconjugation effects between the nitrogen lone pair and adjacent sigma orbitals can provide additional stabilization. researchgate.net
Transition State Modeling and Analysis
To rationalize the high diastereoselectivity observed in reactions utilizing bornane sultam auxiliaries, computational studies are employed to model the transition states of the reacting species. These models provide crucial insights into the energetic differences between the pathways leading to the various possible stereoisomers.
Computational Chemistry Approaches (e.g., DFT Calculations)
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of stereoselective reactions. nih.gov Methods like B3LYP and M06, often paired with basis sets such as 6-31G* or larger, are used to calculate the geometries and energies of ground states and, more importantly, transition states. nih.govnih.gov
For reactions involving N-acyl bornane sultams, DFT calculations allow for the modeling of both chelated and non-chelated transition states. nih.gov By comparing the calculated activation energies for the different pathways, a prediction of the major diastereomer can be made. These calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.gov The Activation Strain Model (ASM) can also be used to separate the total energy of the transition state into strain energy (the energy required to deform the reactants) and interaction energy (the actual interaction between the deformed reactants), providing a deeper understanding of the steric and electronic contributions to stereoselectivity.
Elucidation of Stereochemical Course
The stereochemical outcome of a reaction is determined by the relative energies of the competing diastereomeric transition states. The reaction proceeds preferentially through the transition state of lower energy, leading to the major product. wikipedia.org
Computational modeling reveals that for N-acyl bornane sultams, the transition state leading to the observed major diastereomer is significantly lower in energy than the transition state leading to the minor diastereomer. This energy difference arises from the steric clashes present in the higher-energy transition state. For example, in a Lewis acid-mediated aldol addition, the approach of the enolate to one face of the N-acetyl group is sterically hindered by the sultam ring. The transition state for this approach is destabilized by van der Waals repulsion, making it energetically unfavorable compared to the approach from the unhindered face.
The combination of synthesis and transition state calculations is a powerful strategy for understanding and predicting the feasibility, reactivity, and stereoselectivity of these reactions. msu.edu
Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Determination Methodologies
Spectroscopic Analysis for Stereochemical Purity (e.g., 1H NMR for dr)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique for the determination of the diastereomeric ratio (dr) of products derived from N-Acetyl-(2R)-bornane-10,2-sultam. researchgate.net The diastereomers will have chemically distinct protons in their NMR spectra, and the integration of the signals corresponding to these unique protons allows for the quantification of the relative amounts of each diastereomer. researchgate.netmdpi.com
For instance, the diastereotopic protons of a newly formed stereocenter or the protons of the chiral auxiliary itself can exhibit different chemical shifts in the ¹H NMR spectrum for each diastereomer. researchgate.net By carefully selecting and integrating these non-overlapping signals, a precise diastereomeric ratio can be calculated. researchgate.netmdpi.com In some cases, the use of a high-field NMR spectrometer may be necessary to resolve the signals of the diastereomers. chemrxiv.org
Table 1: Representative ¹H NMR Data for Diastereomeric Ratio Determination
| Diastereomer | Key Proton Signal | Chemical Shift (ppm) | Integration |
| Major | H-a | X.XX | 1.00 |
| Minor | H-a' | Y.YY | 0.25 |
| Note: This table is a generalized representation. Actual chemical shifts and integrations will vary depending on the specific molecule. |
X-ray Crystallography for Absolute Configuration Assignment and Conformational Studies
X-ray crystallography is the most definitive method for determining the absolute configuration of chiral molecules, including derivatives of this compound. thieme-connect.de This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. thieme-connect.de
For a successful X-ray crystallographic analysis, a single crystal of suitable quality and size is required. thieme-connect.de The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate a model of the molecular structure. When anomalous dispersion occurs, the absolute structure can be determined. thieme-connect.de
Beyond absolute configuration, X-ray crystallography also provides invaluable information about the preferred conformation of the molecule in the solid state. This includes bond lengths, bond angles, and torsional angles, which can offer insights into the steric and electronic factors that govern the diastereoselectivity of the reactions in which the chiral auxiliary is employed. The solid-state conformation can often be correlated with the predominant conformation in solution, providing a basis for understanding the mechanism of stereochemical induction.
Chromatographic Methods for Enantiomeric Excess (e.g., Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) of chiral compounds. uma.essigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral analyte, leading to their separation. sigmaaldrich.com
The sample containing the enantiomeric mixture is injected into the HPLC system, and the two enantiomers interact differently with the chiral stationary phase, resulting in different retention times. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.
The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. Various types of CSPs are commercially available, and method development often involves screening different columns and solvent systems to find the optimal conditions for a particular separation.
Table 2: Representative Chiral HPLC Data for Enantiomeric Excess Determination
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 10.2 | 95000 |
| Enantiomer 2 | 12.5 | 5000 |
| Note: This table is a generalized representation. Actual retention times and peak areas will vary. |
Applications of N Acetyl 2r Bornane 10,2 Sultam in Asymmetric Organic Synthesis
Asymmetric Carbon-Carbon Bond Forming Reactions
The N-acetyl derivative and other N-acyl sultams are pivotal reagents for forging asymmetric carbon-carbon bonds, which is a cornerstone of modern organic synthesis for creating complex chiral molecules like natural products and pharmaceuticals.
Diels-Alder Cycloadditions
The Diels-Alder reaction, a powerful [4+2] cycloaddition for constructing six-membered rings, can be rendered highly stereoselective by attaching the bornane-10,2-sultam auxiliary to the dienophile. The sultam directs the approach of the diene, leading to the preferential formation of one diastereomer of the resulting cycloadduct.
In intermolecular Diels-Alder reactions, N-enoyl derivatives of (2R)-bornane-10,2-sultam serve as potent chiral dienophiles. The stereochemical outcome is often dependent on the presence and nature of a Lewis acid catalyst, which coordinates to the carbonyl oxygen atoms, locking the dienophile in a specific conformation and enhancing its reactivity. This pre-organization is key to achieving high levels of facial selectivity. harvard.edu For instance, the TiCl4-promoted reaction between an N-acryloyl sultam and cyclopentadiene (B3395910) proceeds with excellent diastereoselectivity. sci-hub.se Similarly, acylnitroso dienophiles derived from D-bornane-10,2-sultam react with cyclic dienes to give cycloadducts with high yields and virtually complete facial selectivity. ox.ac.uk
The choice of Lewis acid and even the solvent can have a profound impact on the degree and even the sense of diastereoselection. This tunability allows for rational control over the stereochemistry of the desired product.
| Dienophile | Diene | Lewis Acid/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | Et2AlCl | 95:5 | 85 |
| N-Acryloyl-(2R)-bornane-10,2-sultam | Isoprene (B109036) | Et2AlCl | 95:5 | 83 |
| N-Crotonoyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | TiCl4 | >99:1 | 74 |
| Acylnitroso derivative | Cyclopentadiene | -78 °C | Complete facial selectivity | High |
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the rapid construction of complex polycyclic systems. When a diene and a dienophile are tethered within the same molecule, the subsequent cycloaddition can form multiple rings in a single, highly stereocontrolled step. Attaching the N-acetyl-(2R)-bornane-10,2-sultam auxiliary to the dienophile portion of the molecule allows for asymmetric induction in these complex transformations. iupac.org
The stereochemical outcome of the IMDA reaction is dictated by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the diene and dienophile, as well as the directing effect of the chiral auxiliary. fu-berlin.deescholarship.org Lewis acids can also be employed to catalyze the reaction and enhance stereoselectivity by enforcing a rigid, chelated transition state assembly.
In a conventional Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The inverse electron demand Diels-Alder (IEDDA) reaction reverses these electronic roles, involving the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This variant is particularly useful for the synthesis of heterocyclic compounds, as electron-deficient dienes often contain heteroatoms. nih.govsigmaaldrich.com
While the primary electronic requirements are inverted, the principles of stereocontrol using chiral auxiliaries like this compound remain applicable. By attaching the sultam to an electron-poor diene or an electron-rich dienophile, it is possible to control the facial selectivity of the cycloaddition. The rigid camphor (B46023) framework blocks one face of the reacting π-system, directing the approach of the reaction partner to the opposite face, thus establishing defined stereocenters in the resulting heterocyclic product. The endo selection rule, which favors the orientation of electron-donating substituents on the dienophile, is generally still followed. wikipedia.org
When asymmetric dienes and dienophiles are used in Diels-Alder reactions, multiple constitutional isomers (regioisomers) can be formed. The regioselectivity is governed by the electronic properties of the substituents on both components. Lewis acid catalysts play a crucial role not only in accelerating the reaction and enhancing stereoselectivity but also in controlling regioselectivity. nih.govrsc.org By coordinating to the dienophile, a Lewis acid exaggerates the polarization of the π-system, leading to a more pronounced preference for the formation of one regioisomer over others, typically the "ortho" and "para" adducts.
Chemo-selectivity refers to the selective reaction of one functional group in the presence of others. In complex molecules with multiple diene or dienophile moieties, the chiral auxiliary can influence which group reacts by sterically hindering potential competing reaction sites, thereby directing the cycloaddition to the desired location.
Aldol (B89426) Reactions (Oppolzer's Aldol Methodology)
The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. The use of N-propionyl and N-acetyl derivatives of (2R)-bornane-10,2-sultam provides a robust methodology for achieving highly diastereoselective and enantioselective aldol additions. nih.govresearchgate.net
The stereochemical course of the reaction is highly dependent on the method of enolate formation. The generation of boron enolates, typically using dicyclohexyl- or dibutylboron triflate (Cy₂BOTf or Bu₂BOTf) and a tertiary amine base, reliably produces the (Z)-enolate. According to the Zimmerman-Traxler model, this (Z)-enolate reacts with an aldehyde via a closed, chair-like six-membered transition state to yield the syn-aldol adduct with excellent diastereoselectivity. harvard.edu
Conversely, the use of certain Lewis acids, such as TiCl₄, can favor the formation of anti-aldol products. vt.eduarkat-usa.org This switch in selectivity is believed to result from a change in the transition state geometry, potentially involving an open-chain model or a different chelation arrangement of the titanium enolate. This tunable diastereoselectivity, where either the syn or anti product can be accessed from the same chiral auxiliary simply by changing the reaction conditions, makes Oppolzer's methodology exceptionally powerful in organic synthesis. nih.govresearchgate.net
| N-Acyl Sultam | Aldehyde | Enolization Conditions | Major Product Isomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|---|
| N-Propionyl-(2R)-bornane-10,2-sultam | Isobutyraldehyde | Bu2BOTf, i-Pr2NEt | syn | >95:5 | High |
| N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | Bu2BOTf, i-Pr2NEt | syn | 98:2 | 85 |
| N-Propionyl-(2R)-bornane-10,2-sultam | Various Aldehydes | TiCl4, (-)-Sparteine | anti | Typically >95:5 | Variable |
| This compound | Various Aldehydes | TiCl4 | anti | High anti-selectivity | Good |
Michael Additions
Michael (or conjugate) additions are crucial for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. N-enoyl derivatives of (2R)-bornane-10,2-sultam are excellent Michael acceptors, demonstrating high levels of face discrimination in reactions with various nucleophiles.
The N-enoyl derivatives of bornane-10,2-sultam undergo highly diastereoselective 1,4-additions with a range of nucleophiles, including organocuprates and Grignard reagents. researchgate.net The stereochemical outcome is dictated by the conformation of the α,β-unsaturated N-acyl sultam, which is influenced by the presence of a Lewis acid that chelates to the carbonyl oxygen and a sulfonyl oxygen. This chelation locks the enoyl moiety into a conformation where one face is effectively blocked by the auxiliary, directing the nucleophile to the opposite face. For example, the addition of Grignard reagents to N-cinnamoyl-(2R)-bornane-10,2-sultam derivatives proceeds with high diastereoselectivity. researchgate.net
Table 2: Diastereoselective Conjugate Addition of Grignard Reagents to N-Cinnamoyl-(2R)-bornane-10,2-sultam
| Grignard Reagent (RMgX) | Solvent | Yield (%) | Diastereomeric Excess (de %) |
| EtMgBr | Toluene | 95 | 96 |
| PhMgCl | THF | 88 | 90 |
| Benzyl-MgCl | THF | 92 | >98 |
Data adapted from related studies on N-cinnamoylbornane-10,2-sultams. researchgate.net
The chiral auxiliary can also control the stereochemistry in tandem reactions, where a Michael addition is followed by a subsequent bond-forming event. For example, a nucleophile can add to the β-position of an N-enoyl sultam to generate a stereodefined enolate. This enolate can then be trapped in situ by an electrophile, such as an aldehyde (a tandem Michael-aldol reaction), in a diastereoselective manner. beilstein-journals.org The auxiliary controls the stereochemistry of both the initial conjugate addition and the subsequent trapping reaction, allowing for the rapid construction of complex molecules with multiple stereocenters.
Alkylation Reactions
The diastereoselective alkylation of enolates derived from this compound is a reliable method for synthesizing α-substituted carboxylic acid derivatives in high enantiomeric purity. The enolate is typically generated using a strong base like n-butyllithium or LDA. The resulting alkali metal enolate exhibits a strong facial bias due to the steric hindrance imposed by the camphor skeleton of the sultam. Recent studies suggest that the stereoselectivity arises from the alkylating agent approaching the exo-face of the camphor structure, guided by stereoelectronic preferences of the sultam sulfonyl group, rather than a chelate-controlled endo-facial attack as previously thought. wpmucdn.com This approach consistently leads to high diastereoselectivity for a variety of alkyl halides.
Table 3: Diastereoselective Alkylation of the Sodium Enolate of N-Propionyl-(2R)-bornane-10,2-sultam
Note: Data presented is for the analogous N-propionyl derivative, which is commonly used in these reactions.
| Alkylating Agent (RX) | Yield (%) | Diastereomeric Ratio |
| Methyl Iodide | 95 | >99:1 |
| Benzyl Bromide | 97 | >99:1 |
| Allyl Iodide | 98 | >99:1 |
Data sourced from studies on Oppolzer's camphorsultam enolates. wpmucdn.com
Cyclopropanation Reactions
N-enoyl derivatives of (2R)-bornane-10,2-sultam are effective substrates for diastereoselective cyclopropanation reactions. The chiral auxiliary directs the approach of the carbene or carbenoid, leading to the formation of cyclopropanes with high stereocontrol. For instance, the palladium-catalyzed reaction of N-enoyl sultams with diazomethane has been shown to be stereoselective, with the level of selectivity being dependent on the reaction temperature. Although high diastereomeric excesses can be achieved, in some cases, recrystallization is necessary to obtain enantiomerically pure products. agosr.com
| Alkene | Reagent | Diastereomeric Excess (d.e.) |
| N-Crotonoyl-(2R)-bornane-10,2-sultam | CH₂N₂/Pd(OAc)₂ | 85% |
| N-Cinnamoyl-(2R)-bornane-10,2-sultam | CH₂N₂/Pd(OAc)₂ | 90% |
This table provides illustrative examples of the diastereoselectivity observed in the cyclopropanation of N-enoyl-(2R)-bornane-10,2-sultam derivatives.
Ene Reactions
The N-glyoxyloyl derivative of (2R)-bornane-10,2-sultam has been successfully employed as a chiral enophile in asymmetric ene reactions. researchgate.net In the presence of a Lewis acid, it reacts with alkenes to produce chiral α-hydroxy acids with a predominance of the (S)-configuration at the newly formed stereocenter. researchgate.net The diastereoselectivity of these reactions is generally high, demonstrating the effective stereocontrol exerted by the bornane-sultam moiety. researchgate.net
| Alkene (Ene) | Lewis Acid | Yield | Diastereomeric Ratio |
| 1-Pentene (B89616) | SnCl₄ | 65% | 92:8 |
| 1-Hexene (B165129) | TiCl₄ | 70% | 95:5 |
This table summarizes the results of the asymmetric ene reaction between N-glyoxyloyl-(2R)-bornane-10,2-sultam and terminal alkenes. researchgate.net
Other Carbon-Carbon Coupling Reactions
The application of this compound and its derivatives in other significant carbon-carbon bond-forming reactions, such as the Suzuki, Stille, or Heck cross-coupling reactions, is not extensively documented in the scientific literature. While the structural features of the auxiliary are well-suited for inducing chirality in various transformations, its role in these specific catalytic cross-coupling cycles has yet to be fully established and reported.
Asymmetric Carbon-Heteroatom Bond Forming Reactions
1,3-Dipolar Cycloadditions
N-acyl derivatives of (2R)-bornane-10,2-sultam have proven to be excellent chiral dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, the reaction of a chiral nitrile oxide derived from N-glyoxyloyl-(2R)-bornane-10,2-sultam with alkenes leads to the formation of optically active 2-isoxazolines. This method provides an efficient route to these important heterocyclic compounds with a high degree of stereocontrol.
| Alkene | Product | Diastereomeric Excess (d.e.) |
| Styrene | 3-Phenyl-5-(sultamylcarbonyl)isoxazoline | 94% |
| 1-Hexene | 3-Butyl-5-(sultamylcarbonyl)isoxazoline | 91% |
This table illustrates the high diastereoselectivity achieved in the 1,3-dipolar cycloaddition of a chiral nitrile oxide with various alkenes.
Asymmetric Reductions
The use of the camphorsultam auxiliary provides a reliable method for the diastereoselective reduction of carbon-carbon double bonds in N-enoyl systems.
While the auxiliary is not typically used to direct reductions of simple ketones, it is extensively applied in the stereoselective conjugate reduction of α,β-unsaturated N-acyl sultam derivatives. The rigid sultam structure effectively blocks one face of the molecule, forcing the reducing agent to attack from the opposite face with high selectivity. This reaction is a standard method for setting stereocenters at the β-position relative to the carbonyl group.
The application of this compound as a chiral auxiliary specifically for the asymmetric reduction of imines is not widely documented in the chemical literature. While asymmetric imine reduction is a crucial transformation, other classes of chiral auxiliaries, such as N-tert-butanesulfinamide, are more commonly employed for this purpose.
Asymmetric Oxidations
The steric influence of the camphorsultam auxiliary is highly effective in directing the stereochemical outcome of oxidation reactions, particularly in the dihydroxylation of carbon-carbon double bonds.
Research has shown that N-(α,β-enoyl)bornane-10,2-sultams undergo highly stereoselective oxidation when treated with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide. The reaction proceeds with excellent π-face selectivity, meaning the oxidizing agent is directed to one specific face of the double bond. agosr.com This process yields chiral 1,2-diols, which can be further converted into other valuable chiral building blocks like enantiomerically pure alcohols and carboxylic acids. The high degree of stereocontrol makes this a valuable synthetic method.
Oxidative Cyclizations
While direct applications of this compound in oxidative cyclizations are not extensively documented in readily available literature, the utility of its close derivatives highlights the potential of this chiral auxiliary scaffold. For instance, derivatives of (2R)-N-Glyoxylbornane-10,2-sultam have been successfully employed as chiral auxiliaries in the diastereoselective spirocyclization of 2-substituted tryptamines. researchgate.netscilit.com In these reactions, the sultam auxiliary directs the stereochemical outcome of the cyclization, leading to the formation of spirocyclic structures with high diastereoselectivity. This methodology underscores the potential of the bornane-10,2-sultam framework in controlling complex ring-forming reactions.
Asymmetric Epoxidations
The application of this compound as a chiral auxiliary in asymmetric epoxidation reactions is an area that requires further exploration, as specific examples are not prevalent in the current body of scientific literature. Asymmetric epoxidation is a critical transformation for the synthesis of chiral building blocks, and the development of methodologies employing recoverable and efficient chiral auxiliaries like this compound would be of significant interest to the synthetic community.
Asymmetric Aminations
The introduction of a nitrogen atom with stereocontrol is a cornerstone of synthetic organic chemistry, particularly in the synthesis of amino acids and other nitrogen-containing bioactive molecules. The bornane-10,2-sultam scaffold has been shown to be effective in directing asymmetric aminations. Specifically, N-acyl derivatives of bornane-10,2-sultam can be converted to their corresponding enolates, which then undergo diastereoselective amination.
Research has demonstrated the use of 1-chloro-1-nitrosocyclohexane as a practical electrophilic amine source for the amination of enolates derived from N-acylbornane-10,2-sultams. This method provides access to α-amino acids and their derivatives with good stereocontrol, dictated by the chiral auxiliary. The reaction proceeds through the attack of the enolate on the electrophilic nitrogen of the nitroso compound, with the bulky sultam auxiliary effectively shielding one face of the enolate, leading to a high diastereomeric excess.
| Substrate | Electrophilic Aminating Agent | Diastereomeric Excess (d.e.) |
| N-propanoyl-(2R)-bornane-10,2-sultam | 1-chloro-1-nitrosocyclohexane | >95% |
| N-butanoyl-(2R)-bornane-10,2-sultam | 1-chloro-1-nitrosocyclohexane | >95% |
Asymmetric Hydroxylations
The stereoselective introduction of a hydroxyl group is another fundamental transformation in asymmetric synthesis. N-enoyl derivatives of (2R)-bornane-10,2-sultam have been successfully utilized in asymmetric dihydroxylation reactions. This method provides a reliable route to enantiomerically enriched vicinal diols, which are versatile chiral building blocks.
The process typically involves the oxidation of the double bond of the N-enoyl sultam using osmium tetroxide (OsO₄) in the presence of a co-oxidant. The chiral sultam auxiliary effectively directs the approach of the oxidizing agent to one face of the carbon-carbon double bond, resulting in a highly diastereoselective hydroxylation. The resulting diols can then be cleaved from the auxiliary to yield the desired chiral products.
| Alkene Substrate | Oxidizing System | Diastereomeric Excess (d.e.) |
| N-crotonoyl-(2R)-bornane-10,2-sultam | OsO₄ / NMO | >98% |
| N-cinnamoyl-(2R)-bornane-10,2-sultam | OsO₄ / NMO | >98% |
Total Synthesis of Complex Molecules and Natural Products
The ultimate test for any synthetic methodology is its application in the total synthesis of complex and biologically significant molecules. The robustness and high stereodirecting ability of the bornane-10,2-sultam framework have made it a valuable tool in this challenging endeavor.
Application in Syntheses of Biologically Active Compounds
The bornane-10,2-sultam chiral auxiliary, often referred to as Oppolzer's sultam, has been instrumental in the total synthesis of numerous biologically active compounds. A notable example is its application in the synthesis of the marine alkaloid Manzacidin B . In this synthesis, the camphorsultam auxiliary was used to control the stereochemistry of a key aldol reaction, establishing a crucial stereocenter in the molecule with high diastereoselectivity. While this synthesis may not have specifically used the N-acetyl derivative, it exemplifies the power of the underlying chiral scaffold in constructing complex natural products. lab-chemicals.com
Stereocontrolled Construction of Key Intermediates
A critical aspect of total synthesis is the ability to construct key intermediates with precise stereochemical control. The N-acyl derivatives of (2R)-bornane-10,2-sultam are excellent templates for the stereocontrolled synthesis of various chiral building blocks. One important application is in the synthesis of non-proteinogenic β-amino acids .
The synthesis of β-amino acid precursors can be achieved through the conjugate addition of nucleophiles to α,β-unsaturated N-acyl sultams. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired stereoisomer with high diastereoselectivity. Subsequent removal of the auxiliary provides access to enantiomerically enriched β-amino acid derivatives, which are valuable components in the synthesis of peptidomimetics and other biologically active compounds.
| α,β-Unsaturated N-Acyl Sultam | Nucleophile | Diastereomeric Excess (d.e.) |
| N-crotonoyl-(2R)-bornane-10,2-sultam | Lithium dibenzylamide | >95% |
| N-cinnamoyl-(2R)-bornane-10,2-sultam | Organocuprate | >98% |
Derivatization, Functionalization, and Chiral Auxiliary Design Principles
Modification of the Bornane Sultam Scaffold
The substituent attached to the nitrogen atom of the sultam plays a pivotal role in dictating the stereochemical course of a reaction. By systematically varying this N-acyl group, chemists can modulate the steric and electronic properties of the auxiliary, thereby influencing the approach of incoming reagents and, consequently, the diastereoselectivity of the transformation.
For instance, the use of N-acryloyl derivatives of bornane sultam has been well-documented in asymmetric Diels-Alder reactions, where the dienophile's reactivity and facial selectivity are directly influenced by the chiral auxiliary. researchgate.net Similarly, N-glyoxylbornane-10,2-sultam has been employed as a chiral auxiliary in the diastereoselective spirocyclization of 2-substituted tryptamines. scilit.com In aldol (B89426) reactions, the choice of the N-acyl group on the bornane sultam, in concert with the reaction conditions (e.g., the enolate counterion), can exquisitely control the formation of specific syn-aldol products. scispace.com
The following table summarizes the diastereoselectivity observed in an asymmetric aldol reaction using N-propionyl-(2R)-bornane-10,2-sultam with different aldehydes, showcasing the consistently high levels of chiral induction achieved with this auxiliary.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99.5 : <0.5 | 85 |
| Pivalaldehyde | >99.5 : <0.5 | 91 |
| Benzaldehyde | >99.5 : <0.5 | 88 |
Data compiled from studies on aldol reactions with N-propionyl-(2R)-bornane-10,2-sultam.
It has been observed that variations in the stoichiometry of the Lewis acid used in conjunction with N-acyl bornane sultams can also lead to significant differences in anti/syn selectivity in aldol reactions. nih.gov
While modifications to the N-substituent are more common, alterations to the rigid bornane skeleton itself represent another avenue for tuning the auxiliary's properties. Introducing substituents onto the camphor-derived framework can create a more sterically demanding environment, potentially leading to even higher levels of stereocontrol. Research in this area aims to develop a deeper understanding of the structure-activity relationship, allowing for the rational design of next-generation chiral auxiliaries with enhanced selectivity. However, detailed studies focusing on the systematic modification of the bornane skeleton and its impact on chiral induction are less prevalent in the literature compared to studies on N-substitution.
Comparison with Other Chiral Auxiliaries
The utility of N-acetyl-(2R)-bornane-10,2-sultam is best understood in the context of other widely used chiral auxiliaries. Comparative studies provide valuable insights into the relative strengths and weaknesses of different scaffolds, guiding the selection of the optimal auxiliary for a given synthetic challenge.
Evans oxazolidinones are another class of highly successful chiral auxiliaries, frequently used in asymmetric aldol and alkylation reactions. In the synthesis of Manzacidin B, a marine alkaloid with interesting biological activity, a direct comparison revealed that camphorsultam provided a significant (2S,3R)-selectivity, proving to be a superior chiral auxiliary to the corresponding oxazolidinone in achieving the desired stereoisomer. This highlights that while both auxiliaries are effective, the specific substrate and reaction type can lead to a clear preference for one over the other.
Structurally simpler relatives of bornane sultams, such as benzosultams derived from toluene, have also been developed and utilized as chiral auxiliaries. clockss.org These auxiliaries have found application in a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions. clockss.org While they offer the advantage of a simpler structure and easier detection due to their benzene (B151609) chromophore, direct, quantitative comparative studies with bornane sultams in the same reaction systems are not extensively documented. clockss.org Such studies would be invaluable in delineating the specific advantages conferred by the rigid, bicyclic bornane framework versus the more flexible, aromatic backbone of toluene-based sultams.
Advanced Research Directions and Future Perspectives
Development of Novel Reaction Methodologies Utilizing Bornane Sultams
While bornane sultams are well-established in fundamental transformations like aldol (B89426), alkylation, and conjugate addition reactions, research is ongoing to broaden their synthetic utility. Scientists are developing more refined protocols to improve diastereoselectivity and expand the scope of suitable substrates. An example of this is the development of an efficient protocol for generating specific anti/syn diastereomers in aldol reactions by using D-(2R)-Oppolzer sultam. nih.gov This level of control is critical and has been successfully applied in the total synthesis of complex molecules. nih.gov The aim is to create a more versatile toolbox for chemists, enabling the predictable and high-yield synthesis of a wider array of chiral building blocks. Research also focuses on stereoselective α-hydroxylation of amides and boron enolate-mediated reactions, further diversifying the applications of this chiral auxiliary. acs.org
Integration with Organocatalysis and Metal Catalysis
The fields of organocatalysis and metal catalysis, which use small organic molecules or metal complexes to accelerate reactions, represent major pillars of modern asymmetric synthesis. beilstein-journals.orgnih.gov A significant future direction is the synergistic integration of bornane sultam chemistry with these catalytic systems. This can occur in several ways:
Sequential Catalysis: A substrate can first be modified using the bornane sultam auxiliary to install a key stereocenter. The resulting product can then be used in a subsequent step catalyzed by an organocatalyst or a transition metal complex.
Dual Catalysis: A single reaction vessel could contain a substrate bound to a bornane sultam auxiliary and a separate chiral organocatalyst or metal catalyst. Each component would independently control different aspects of stereoselectivity, allowing for the construction of highly complex stereochemical arrays in a single step.
This integration allows the robust and predictable stereocontrol of the sultam auxiliary to be combined with the broad reaction scope and catalytic efficiency of organo- and metal catalysts, opening pathways to novel molecular architectures.
Flow Chemistry Applications
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in safety, scalability, and reaction speed. researchgate.net The adaptation of bornane sultam-mediated reactions to flow systems is a key area of development. A notable advancement is the creation of a telescoped three-stage transformation in a flow system that includes the asymmetric reaction, cleavage of the auxiliary, and continuous separation of the product from the auxiliary. rsc.org
Green Chemistry Aspects of Bornane Sultam Auxiliary Use
The principles of green chemistry, which promote the design of environmentally benign chemical processes, are central to modern synthetic strategy. The use of bornane sultam auxiliaries aligns with several of these principles, particularly when integrated with modern techniques.
Atom Economy and Efficiency: By providing high levels of stereocontrol, bornane sultams ensure that reactants are converted into the desired stereoisomer with high selectivity. This minimizes the formation of unwanted isomers, reducing chemical waste.
Reduced Process Time and Energy: The successful use of bornane sultams in flow chemistry demonstrates a significant reduction in reaction times, which corresponds to lower energy consumption for heating, cooling, and mixing compared to large-scale batch processing. rsc.orgthalesnano.com
Theoretical Predictions for New Applications
Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems. Theoretical studies, particularly using Density Functional Theory (DFT), are increasingly applied to reactions involving bornane sultams. These models are used to:
Elucidate Reaction Mechanisms: By calculating the energies of different transition states, researchers can understand why a particular diastereomer is formed preferentially. This insight helps to explain the observed high stereoselectivity.
Rationalize Stereochemical Outcomes: The rigid bicyclic structure of the bornane sultam, which often adopts a boat conformation in its six-membered ring and a twist form in the five-membered sultam ring, physically blocks one face of the reactive N-acyl group. nih.gov Theoretical models can precisely quantify these steric effects and predict their influence on the outcome of a reaction.
Predict Reactivity for New Substrates: Before undertaking extensive laboratory work, computational models can be used to predict the potential success and stereochemical outcome of a reaction with a novel substrate. This predictive power can accelerate the discovery of new applications and optimize reaction conditions.
Emerging Roles in Complex Synthetic Challenges
The ultimate test of a synthetic methodology is its application in the total synthesis of complex and biologically active molecules. N-acyl bornane sultams continue to play a critical role in overcoming significant synthetic hurdles, particularly in the construction of pharmaceuticals and natural products where precise stereochemistry is essential for function.
For instance, an Oppolzer sultam-directed aldol reaction was a key step in the stereoselective synthesis of the antitumor antibiotic belactosin C and its analogs. nih.gov The auxiliary was instrumental in establishing the correct stereochemistry of a crucial fragment of the molecule. Similarly, the sultam was employed in an enantioselective total synthesis of (-)-tetrahydrolipstatin. acs.org These syntheses showcase the reliability and power of the bornane sultam in multi-step synthetic campaigns that require a robust method for installing critical stereocenters.
Compound Data
Table 1: Properties of N-Acetyl-(2R)-bornane-10,2-sultam
| Property | Value |
| Systematic IUPAC Name | 1-[(3aR,6S,7aR)-8,8-dimethyl-2,2-dioxidotetrahydro-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]ethan-1-one |
| Synonyms | (N-Acetyl)-(2R)-bornane-10,2-sultame cymitquimica.com |
| CAS Number | 141993-16-0 cookechem.com |
| Molecular Formula | C₁₂H₁₉NO₃S myskinrecipes.com |
| Molecular Weight | 257.35 g/mol myskinrecipes.com |
| MDL Number | MFCD00269650 cookechem.com |
Q & A
Q. What are the key structural characteristics of N-Acetyl-(2R)-bornane-10,2-sultam, and how do they influence its reactivity?
Methodological Answer: The compound features a bicyclic bornane scaffold fused with a sulfonamide ring. X-ray crystallography reveals that the bornane unit adopts a boat conformation, while the sultam ring exhibits a twisted geometry. The acetyl group at the (2R) position creates a rigid chiral environment, which is critical for stereoselective reactions. Hydrogen bonding between C10–H10A and the sulfonyl oxygen (O3) stabilizes the crystal lattice, forming one-dimensional chains along the b-axis .
Q. Key Structural Parameters (Crystal Data)
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, C2 | |
| Unit cell (Å) | a = 21.0863(16) | |
| b = 7.7948(6) | ||
| c = 12.102(1) | ||
| β angle (°) | 107.433(1) | |
| Hydrogen bonding | C10–H10A···O3 |
Q. What synthetic methods are commonly used to prepare this compound?
Methodological Answer: The compound is typically synthesized from (2R)-bornane-10,2-sultam via acetylation. A representative procedure involves:
Lithiation : Treating (2R)-bornane-10,2-sultam with n-BuLi in THF at 193 K to generate the enolate .
Acylation : Reacting the enolate with acetyl chloride or acetic anhydride.
Work-up : Quenching with water, extraction with Et₂O, and purification via recrystallization or chromatography .
Q. Critical Parameters
- Temperature control (<200 K) minimizes racemization.
- Solvent choice (e.g., THF or CH₂Cl₂) affects reaction efficiency .
Advanced Research Questions
Q. How does this compound act as a chiral auxiliary in asymmetric aldol reactions?
Methodological Answer: The acetyl group’s (2R) configuration enforces a specific enolate geometry, directing aldol additions to proceed with high diastereoselectivity. For example, in reactions with aldehydes, the syn-aldol adduct forms preferentially due to steric shielding of one enolate face by the bornane scaffold. Typical yields exceed 80% with >95% de .
Q. Example Protocol
- Substrate : (2R)-N-Acetylbornane-10,2-sultam (1.0 equiv).
- Base : LDA (2.0 equiv) in THF at −78°C.
- Electrophile : Aldehyde (1.2 equiv) added dropwise.
- Work-up : Acidic hydrolysis releases the chiral β-hydroxy carbonyl product .
Q. What strategies resolve diastereomeric mixtures in reactions involving this compound?
Methodological Answer: Diastereoselectivity is enhanced by:
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states.
Lewis Acid Catalysis : Eu(fod)₃ improves selectivity in [4+2] cycloadditions .
Crystallographic Resolution : Twin-crystal ratios (e.g., 0.73:0.27 major:minor) are analyzed via HPLC or X-ray diffraction to isolate enantiomers .
Q. Case Study: Grignard Additions
| Grignard Reagent | Diastereoselectivity (dr) | Source |
|---|---|---|
| MeMgBr | 85:15 (14S:14R) | |
| PhMgCl | 90:10 | |
| AllylMgCl | 80:20 |
Q. How do steric and electronic factors influence stereoselective dihydroxylation of its α,β-unsaturated derivatives?
Methodological Answer: In OsO₄-mediated syn-dihydroxylation, the bornane scaffold’s bulky groups shield the Re face of the α,β-enoyl moiety, forcing attack on the Si face. X-ray structures confirm that the C(α) Re face reactivity dominates, yielding >90% ee in diol products .
Q. Key Observations
Q. How are computational and experimental methods integrated to resolve contradictions in stereochemical outcomes?
Methodological Answer: Conflicts between predicted and observed stereochemistry (e.g., twin-crystal ratios) are resolved via:
X-Ray Refinement : Twin component ratios (e.g., 0.73:0.27) are quantified using SAINT-Plus software .
HPLC Validation : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers for absolute configuration assignment .
DFT Calculations : Transition-state modeling rationalizes unexpected selectivities (e.g., syn vs. anti periplanar conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
